molecular formula C21H16FN3O2 B3905512 2-({(E)-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}amino)-1H-isoindole-1,3(2H)-dione

2-({(E)-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}amino)-1H-isoindole-1,3(2H)-dione

Cat. No.: B3905512
M. Wt: 361.4 g/mol
InChI Key: KERITZLCZBNZKW-FSJBWODESA-N
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Description

2-({(E)-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}amino)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of a fluorophenyl group, a dimethylpyrrole, and an isoindole-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({(E)-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}amino)-1H-isoindole-1,3(2H)-dione typically involves a multi-step process. One common method starts with the preparation of the pyrrole derivative, which is then reacted with a fluorophenyl aldehyde under specific conditions to form the intermediate. This intermediate undergoes further reactions, including condensation and cyclization, to yield the final product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as p-toluenesulfonic acid (PTSA) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({(E)-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}amino)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-({(E)-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}amino)-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-({(E)-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}amino)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
  • 2-(4-fluorophenyl)-1H-indole-3-carbaldehyde
  • 4-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Uniqueness

What sets 2-({(E)-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}amino)-1H-isoindole-1,3(2H)-dione apart from similar compounds is its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity and potential for bioactivity, while the isoindole-dione structure provides stability and versatility in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(E)-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2/c1-13-11-15(14(2)24(13)17-9-7-16(22)8-10-17)12-23-25-20(26)18-5-3-4-6-19(18)21(25)27/h3-12H,1-2H3/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERITZLCZBNZKW-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=NN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=N/N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({(E)-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}amino)-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
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2-({(E)-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}amino)-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
2-({(E)-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}amino)-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
2-({(E)-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}amino)-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
2-({(E)-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}amino)-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
2-({(E)-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}amino)-1H-isoindole-1,3(2H)-dione

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